
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. It has been shown to have potential as a cancer treatment due to its ability to selectively target cancer cells and induce cell death.
Mechanism of Action
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide works by inhibiting the protein kinase CHK1, which plays a critical role in DNA damage response and cell cycle regulation. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage and progressing through the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Additionally, this compound has been shown to have minimal toxicity to normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide in lab experiments is its selectivity for cancer cells, which allows for more accurate testing of its effectiveness as a cancer treatment. However, one limitation is that its effectiveness may vary depending on the specific type of cancer being treated.
Future Directions
There are several potential future directions for research on (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide. One direction is to further investigate its potential use in combination with other cancer treatments. Another direction is to study its effectiveness in treating specific types of cancer. Additionally, research could focus on developing more potent and selective CHK1 inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide involves a multistep process starting with the reaction of 4-chlorobenzylamine with 2-bromo-5-methylthiophene to form 4-chloro-N-(5-methylthiophen-2-yl)benzamide. This intermediate is then reacted with ethyl cyanoacetate to form (E)-ethyl 2-cyano-3-(4-chlorophenyl)acrylate. Finally, this compound is reacted with methylamine to form this compound.
Scientific Research Applications
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells and induce cell death, while sparing normal cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Additionally, this compound has been studied for its potential use in combination with other targeted therapies.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHAEHZOLOJFU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

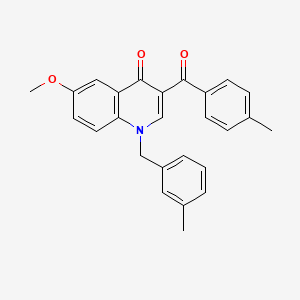
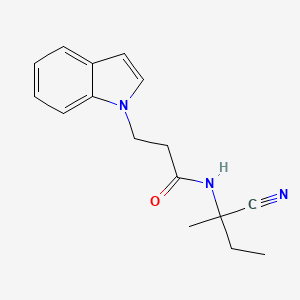
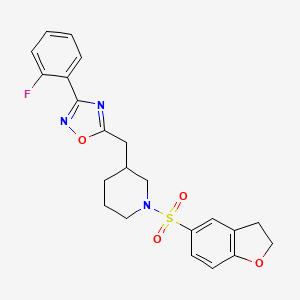
![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)
![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)
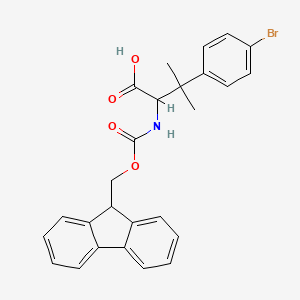
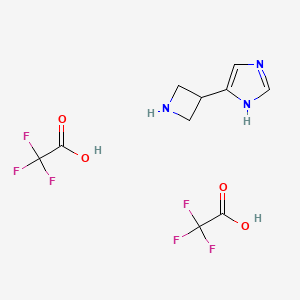
![3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2578452.png)

![4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2578457.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)
![5-iodo-2,3-diphenyl-1H-benzo[g]indole](/img/structure/B2578459.png)
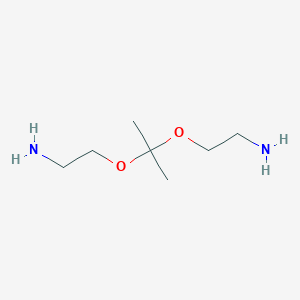
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2578463.png)